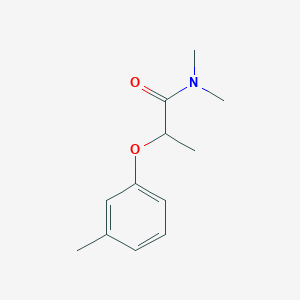![molecular formula C16H30N2O B7567421 N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide, commonly known as PCBM, is a well-known organic semiconductor material that has gained significant attention in the field of organic electronics. It is widely used in the fabrication of organic solar cells, organic light-emitting diodes, and organic field-effect transistors. The unique properties of PCBM make it an ideal material for various scientific research applications.
作用機序
The mechanism of action of PCBM is complex and not fully understood. PCBM acts as an electron acceptor in organic solar cells, where it accepts electrons from the donor material. In organic light-emitting diodes, PCBM acts as a hole-blocking layer, preventing the recombination of electrons and holes. In organic field-effect transistors, PCBM acts as a charge transport layer, facilitating the movement of charges through the device.
Biochemical and Physiological Effects:
PCBM has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that PCBM may have antioxidant properties and may protect cells from oxidative stress. Additionally, PCBM has been shown to have low toxicity, making it a promising material for biomedical applications.
実験室実験の利点と制限
PCBM has several advantages for lab experiments. It is a stable and well-characterized material that can be easily synthesized in large quantities. Additionally, PCBM has excellent solubility in common organic solvents, making it easy to process and work with. However, PCBM has some limitations, such as its poor solubility in water and its tendency to aggregate, which can affect its electronic properties.
将来の方向性
There are several future directions for PCBM research. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of PCBM-based devices, such as organic solar cells and organic light-emitting diodes, to improve their efficiency and stability. Additionally, PCBM has several potential applications in the field of biomedicine, such as drug delivery and tissue engineering, which warrant further investigation.
Conclusion:
In conclusion, PCBM is a versatile organic semiconductor material that has numerous applications in scientific research. Its unique properties make it an ideal material for the fabrication of organic electronic devices, and its low toxicity makes it a promising material for biomedical applications. Further research is needed to fully understand the mechanism of action of PCBM and to optimize its properties for various applications.
合成法
The synthesis of PCBM involves the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with butylamine. The final product is obtained by the reaction of the intermediate product with methyl iodide. The synthesis of PCBM is a complex process that involves several steps, and it requires expertise in organic chemistry.
科学的研究の応用
PCBM has numerous applications in scientific research. It is used in the fabrication of organic solar cells, which are a promising alternative to traditional silicon-based solar cells. PCBM is also used in the fabrication of organic light-emitting diodes, which have several advantages over traditional inorganic LEDs, such as flexibility, transparency, and low cost. Additionally, PCBM is used in the fabrication of organic field-effect transistors, which have several applications in the field of electronics.
特性
IUPAC Name |
N-[(1-piperidin-1-ylcyclohexyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-9-15(19)17-14-16(10-5-3-6-11-16)18-12-7-4-8-13-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPBAUABOCAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
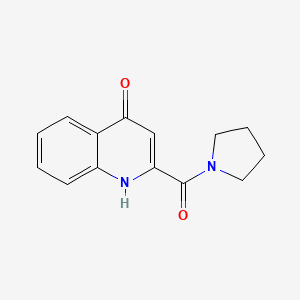

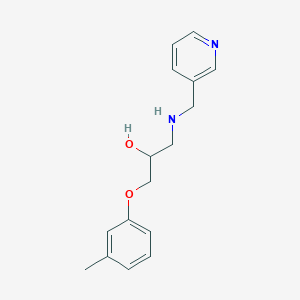
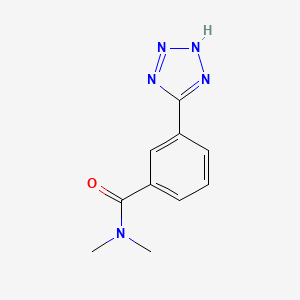
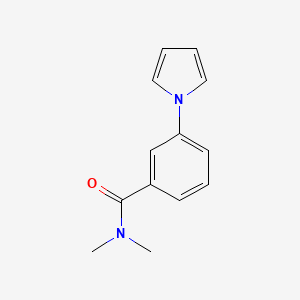
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
